Product packaging for (Z)-S49076 hydrochloride(Cat. No.:CAS No. 1265965-22-7)

(Z)-S49076 hydrochloride

Cat. No.: B610633
CAS No.: 1265965-22-7
M. Wt: 438.5 g/mol
InChI Key: AREYWCZYVPSHGS-NVMNQCDNSA-N
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Description

Significance of MET, AXL, and Fibroblast Growth Factor Receptors (FGFRs) in Cancer Pathogenesis

MET, AXL, and FGFR1/2/3 are prominent RTKs that have been significantly associated with tumor progression in a wide array of cancers. aacrjournals.orgresearchgate.net Their dysregulation can drive various oncogenic processes. AXL, belonging to the TAM family of RTKs, is linked to epithelial-to-mesenchymal transition and is often overexpressed in cancers, correlating with invasiveness and metastasis. aacrjournals.orgnih.govoncotarget.com FGFRs are involved in fundamental biological processes necessary for tissue development, regeneration, and angiogenesis, and their aberrant signaling is reported in numerous malignancies. aacrjournals.org MET is the RTK for hepatocyte growth factor (HGF), and its aberrant activity is associated with tumor progression. estranky.sk These RTKs activate common downstream signaling pathways, including the PI3K/AKT and MAPK networks, and are implicated in resistance mechanisms to both conventional and targeted therapies. aacrjournals.orgnih.gov

Overview of Therapeutic Strategies Targeting Receptor Tyrosine Kinases in Malignancies

Targeting aberrant RTK activity represents a promising therapeutic strategy in cancer. estranky.sk Various therapeutic agents aimed at inhibiting specific RTKs or multiple RTKs simultaneously are under investigation and in clinical development. aacrjournals.orgnih.gov

Rationale for Multi-Targeted Kinase Inhibition in Overcoming Therapeutic Resistance

The involvement of multiple RTKs, including MET, AXL, and FGFRs, in mechanisms of primary and acquired resistance to existing cancer therapies, such as VEGF/VEGFR inhibitors like bevacizumab and EGFR inhibitors, provides a strong rationale for developing multi-targeted kinase inhibitors. aacrjournals.orgresearchgate.netaacrjournals.orgestranky.sk Inhibiting multiple relevant RTKs simultaneously may offer a strategy to circumvent or overcome these resistance mechanisms and enhance therapeutic efficacy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N4O4S B610633 (Z)-S49076 hydrochloride CAS No. 1265965-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25/h1-2,7-10,23H,3-6,11-13H2,(H,24,28)/b18-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREYWCZYVPSHGS-NVMNQCDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265965-22-7
Record name S-49076
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265965227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-49076
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name S-49076
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ZUU7MATU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of S49076 Action

Identification and Characterization as a Multi-Kinase Inhibitor

S49076 has been identified and characterized as a potent ATP-competitive tyrosine kinase inhibitor. Preclinical studies have demonstrated its ability to inhibit the activity of multiple kinases, with a primary focus on MET, AXL/MER, and FGFR1/2/3. aacrjournals.orgresearchgate.netresearchgate.netselleckchem.comaacrjournals.orgestranky.sknih.gov Its discovery involved medicinal chemistry supported by structural biology and molecular modeling to identify potent and selective MET inhibitors. aacrjournals.org In isolated enzyme assays, S49076 has been shown to inhibit these kinases, including clinically relevant mutated isoforms of MET and FGFR1/2, with low nanomolar half-maximal inhibitory concentration (IC₅₀) values. aacrjournals.orgresearchgate.netaacrjournals.org A kinase-binding selectivity assay across a panel of 442 human wild-type and mutated kinases revealed that, at a concentration of 100 nmol/L, only a small percentage of kinases were identified as hits apart from its primary targets. aacrjournals.org

Here is a table summarizing some reported IC₅₀ values for S49076 against its primary kinase targets:

Kinase TargetIC₅₀ Value (nM)Source
MET<20, 1, 2 aacrjournals.orgselleckchem.comcaymanchem.com
AXL<20, 7 aacrjournals.orgselleckchem.comcaymanchem.com
MER<20, 2 aacrjournals.orgselleckchem.comcaymanchem.com
FGFR1<20, 18 aacrjournals.orgselleckchem.comcaymanchem.com
FGFR2<20, 17 aacrjournals.orgselleckchem.comcaymanchem.com
FGFR3<20, 15 aacrjournals.orgselleckchem.comcaymanchem.com

Note: IC₅₀ values may vary depending on the specific assay conditions and cell lines used.

S49076 potently blocks the cellular phosphorylation of MET, AXL, and FGFRs, subsequently inhibiting their downstream signaling both in vitro and in vivo. aacrjournals.orgresearchgate.netselleckchem.comestranky.sk This inhibition of receptor autophosphorylation and downstream signaling occurs at nanomolar concentrations in various cancer cell lines where these RTKs are either constitutively active or ligand-activated. researchgate.netaacrjournals.org

Inhibition of MET Kinase Activity and Downstream Signaling Pathways

MET is a receptor tyrosine kinase that, upon binding to its ligand hepatocyte growth factor (HGF), triggers cascades of downstream signaling proteins. aacrjournals.orgaacrjournals.orgestranky.sk This includes the recruitment of the adaptor protein GAB1 and the activation of key signaling networks such as the phosphoinositide 3-kinase (PI3K)-AKT-mTOR and RAS-RAF-MEK-ERK pathways. aacrjournals.orgaacrjournals.orgestranky.sk These pathways collectively promote cell survival, proliferation, migration, invasion, and angiogenesis. aacrjournals.orgaacrjournals.org

S49076 has been shown to potently inhibit the tyrosine kinase activity of MET. aacrjournals.org In cellular models, S49076 inhibits the autophosphorylation of MET, for example, at tyrosines Tyr1234/1235, in cell lines where MET is overexpressed and constitutively active. aacrjournals.org This inhibition leads to decreased phosphorylation of downstream signaling proteins like GAB1. aacrjournals.org The IC₅₀ for inhibiting MET phosphorylation in H441 cells was reported as 2 nmol/L. aacrjournals.org In GTL-16 cells, which are dependent on overexpressed, constitutively active MET for proliferation, S49076 inhibited MET phosphorylation in a dose- and time-dependent manner following oral administration in xenograft models. aacrjournals.org Inhibition exceeding 80% was observed at doses as low as 3.125 mg/kg. aacrjournals.org

Inhibition of AXL/MER Kinase Activity and Downstream Signaling Pathways

AXL and MER are members of the TAM family of receptor tyrosine kinases, which are activated by the ligand Growth Arrest-Specific 6 (GAS6). aacrjournals.orgaacrjournals.org Activation of AXL/MER signaling plays roles in promoting proliferation, survival, migration, and angiogenesis, often through the activation of the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways. aacrjournals.orgaacrjournals.orgmdpi.com AXL activation, often due to overexpression of AXL and/or GAS6, is associated with poor prognosis in various cancers. aacrjournals.orgaacrjournals.org

S49076 is a potent inhibitor of the tyrosine kinase activity of AXL and MER. aacrjournals.orgselleckchem.comcaymanchem.com S49076 has been shown to decrease the phosphorylation of AXL in a dose-dependent manner in preclinical studies. researchgate.netmdpi.comresearchgate.net In MDA-MB-231 breast cancer cells, where AXL is a major driver of AKT phosphorylation following GAS6 addition, S49076 inhibited AXL signaling via AKT with an IC₅₀ of 33 nmol/L. aacrjournals.orgcaymanchem.com

Inhibition of FGFR1/2/3 Kinase Activity and Downstream Signaling Pathways

The Fibroblast Growth Factor Receptors (FGFRs), including FGFR1, FGFR2, and FGFR3, signal primarily through the adaptor protein FRS2 and downstream pathways such as PI3K-AKT-mTOR and RAS-RAF-MEK-ERK, regulating cellular proliferation, survival, migration, and differentiation. aacrjournals.orgaacrjournals.org Aberrant FGFR signaling, caused by abnormal expression, mutations, or amplifications, is implicated in the pathogenesis of a wide range of tumor types. aacrjournals.org

S49076 effectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3. aacrjournals.orgselleckchem.comcaymanchem.com In cancer cells known to overexpress these receptors, S49076 inhibited their autophosphorylation and the phosphorylation of the FGFR-specific adaptor protein FRS2. aacrjournals.org Densitometric analyses indicated IC₅₀ values between 50 and 200 nmol/L for the inhibition of FGFR autophosphorylation and FRS2 phosphorylation in these cell lines. aacrjournals.org Corresponding decreases in the phosphorylation of downstream signaling proteins like ERK1/2 were also observed. aacrjournals.org

Modulation of Key Oncogenic Signaling Cascades (e.g., PI3K-AKT-mTOR, RAS-RAF-MEK-ERK)

The inhibitory effects of S49076 on its primary kinase targets (MET, AXL/MER, and FGFRs) directly impact key downstream oncogenic signaling cascades, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways. aacrjournals.orgaacrjournals.orgestranky.skmdpi.com These pathways are central to regulating cell survival, proliferation, migration, and other processes critical for tumor progression. aacrjournals.orgaacrjournals.orgaging-us.comoncotarget.com

By inhibiting the upstream RTKs, S49076 effectively blocks the activation of these downstream pathways. For instance, inhibition of MET by S49076 prevents the activation of PI3K-AKT-mTOR and RAS-RAF-MEK-ERK signaling initiated by HGF binding. aacrjournals.orgaacrjournals.org Similarly, the inhibition of AXL by S49076 disrupts GAS6-mediated activation of PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways. aacrjournals.orgaacrjournals.orgmdpi.com Inhibition of FGFRs also leads to decreased signaling through these cascades via FRS2. aacrjournals.orgaacrjournals.org This broad inhibition of multiple RTKs and their convergent downstream pathways contributes to the observed effects of S49076 on tumor cell viability, migration, and colony formation. aacrjournals.orgresearchgate.netresearchgate.netselleckchem.com

Mechanisms of Action Independent of Primary Kinase Targets

While primarily characterized by its inhibition of MET, AXL/MER, and FGFRs, S49076 has also been shown to exert effects through mechanisms independent of these primary targets, particularly at higher concentrations.

Modulation of Aurora B Kinase Activity in Specific Cellular Contexts

Research has indicated that S49076 can modulate the activity of Aurora B kinase, particularly in cellular contexts that are less dependent on MET signaling. mdpi.comnih.govaacrjournals.org Aurora B kinase is a key regulator of mitosis, playing crucial roles in chromosome alignment, segregation, and cytokinesis. nih.govembopress.orgmdpi.com

Here is a table summarizing the dual mechanism of action of S49076:

Mechanism of ActionTarget(s)Effective Concentration RangeCellular ContextObserved Effects
Primary Kinase InhibitionMET, AXL/MER, FGFR1/2/3Low NanomolarMET-, AXL-, or FGFR-dependent cellsInhibition of RTK phosphorylation and downstream signaling, reduced proliferation, migration, colony formation. aacrjournals.orgresearchgate.netresearchgate.netselleckchem.comaacrjournals.orgestranky.sknih.gov
Modulation of Aurora B ActivityAurora BHigher Nanomolar (0.5-1 μM)MET-independent cells, various cell lines testedInhibition of Aurora B activity (e.g., reduced pH3), antiproliferative, anti-clonogenic effects. nih.govaacrjournals.org

Structural Basis of S49076-Target Interactions

The interaction of S49076 with its target kinases has been investigated to understand the molecular basis of its inhibitory activity. S49076 is described as a Type I kinase inhibitor, which typically binds to the ATP binding site when the kinase is in an active conformation (DFG-in). researchgate.netnih.gov

Insights from Structural Biology and Molecular Modeling in Inhibitor Design

The discovery of S49076 was supported by structural biology and molecular modeling approaches aimed at identifying potent and selective MET inhibitors. aacrjournals.orgaacrjournals.org These techniques are fundamental in rational drug design, allowing researchers to understand the three-dimensional structure of kinases and how potential inhibitors might interact with them. frontiersin.orgacs.orguams.edu By analyzing the structural features of the ATP binding pocket and potential interaction sites, medicinal chemistry efforts can be guided to synthesize compounds with improved binding affinity and selectivity. frontiersin.orgacs.org X-ray crystallography of kinase-inhibitor complexes provides high-resolution details of these interactions, while molecular modeling can predict binding modes and energies, aiding in the design and optimization of inhibitor scaffolds. frontiersin.orgacs.orguams.edu

Analysis of Binding Modes within Kinase ATP Pockets

S49076 binds to the ATP pocket of its target kinases. aacrjournals.orgaacrjournals.org The binding mode of S49076 in the ATP pocket of MET has been inferred from the analysis of X-ray crystal structures of cocrystal complexes of S49076 analogs with the C-terminal portion of MET. aacrjournals.orgaacrjournals.orgresearchgate.net This analysis revealed specific interactions crucial for the binding affinity. The binding mode involves interactions in the hinge region of the kinase, specifically between the oxindole (B195798) moiety of S49076 and amino acid residues Pro1158 and Met1160 in MET. aacrjournals.orgresearchgate.net Additionally, a third interaction occurs between a carbonyl group of the thiazolidinedione part of S49076 and the N-H backbone of Asp1222. aacrjournals.orgresearchgate.net These interactions within the ATP binding site are characteristic of ATP-competitive inhibitors like S49076. researchgate.netnih.govplos.org

Kinetic Characterization of Target Engagement

The kinetics of the interaction between S49076 and its target kinases, particularly MET, have been studied using real-time label-free interaction analysis. aacrjournals.orgaacrjournals.org This type of analysis allows for the determination of key kinetic parameters, including the association rate (kon) and dissociation rate (koff), which in turn can be used to calculate the equilibrium dissociation constant (KD) and the residence time (1/koff). aacrjournals.orgrevvity.comnih.gov

For the interaction of S49076 with the C-terminal portion of MET, real-time label-free analysis enabled the determination of the following kinetic parameters:

Association rate (ka or kon): 1.27 × 106 M−1s−1 aacrjournals.org

Dissociation rate (kd or koff): 1.62 × 10−3 s−1 aacrjournals.org

Dissociation constant (KD): 1.26 × 10−9 mol/L (or 1.26 nM) aacrjournals.org

These kinetic parameters provide insights into how quickly S49076 binds to MET and how long it remains bound. A low KD value indicates high binding affinity, while the kon and koff rates describe the dynamics of the binding interaction. The residence time, calculated as 1/koff, is increasingly recognized as an important factor in predicting the in vivo efficacy of kinase inhibitors. revvity.comnih.gov

Here is a summary of the kinetic data for S49076 binding to MET:

ParameterValueUnit
Association Rate (kon)1.27 × 106M−1s−1
Dissociation Rate (koff)1.62 × 10−3s−1
Dissociation Constant (KD)1.26 × 10−9 (1.26)mol/L (nM)

Data derived from real-time label-free interaction analysis of S49076 with the C-terminal portion of MET. aacrjournals.org

This detailed kinetic characterization complements the structural understanding of S49076 binding, providing a more complete picture of its interaction with target kinases at a molecular level.

Preclinical Investigations of S49076 in Cancer Models

In Vitro Efficacy Studies

In vitro studies have demonstrated the direct effects of S49076 on cancer cells, focusing on critical aspects of tumor biology such as proliferation, viability, migration, invasion, and anchorage-independent growth aacrjournals.orgresearchgate.netselleckchem.commedchemexpress.comglpbio.comresearchgate.netaacrjournals.org.

Inhibition of Cancer Cell Proliferation and Viability across Diverse Histologies

S49076 has shown the ability to inhibit the proliferation and viability of cancer cells derived from diverse histological origins aacrjournals.orgresearchgate.netselleckchem.commedchemexpress.comglpbio.comresearchgate.netaacrjournals.org. Studies using gastric cancer cell lines provided specific insights into its potency. In GTL-16 cells, which are dependent on overexpressed, constitutively active MET for proliferation, S49076 inhibited viability with an IC₅₀ value of 3 nmol/L aacrjournals.orgselleckchem.commedchemexpress.comglpbio.comresearchgate.net. For SNU-16 cells, dependent on amplified, constitutively active FGFR2, the IC₅₀ for viability inhibition was 167 nmol/L aacrjournals.orgselleckchem.comresearchgate.net. The MKN-7 gastric carcinoma cell line, reported to be dependent on EGFR activity, showed insensitivity to S49076 at concentrations up to 10 µmol/L, confirming the target selectivity of S49076 aacrjournals.orgresearchgate.net.

Cell LineDependencyIC₅₀ for Viability Inhibition (nM)Reference
GTL-16MET3 aacrjournals.orgselleckchem.commedchemexpress.comglpbio.comresearchgate.net
SNU-16FGFR2167 aacrjournals.orgselleckchem.comresearchgate.net
MKN-7EGFR>10000 aacrjournals.orgresearchgate.net

Beyond gastric cancer, S49076 has been studied in lung and liver cancer models, demonstrating impairment of tumor cell viability researchgate.netresearchgate.net.

Suppression of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. S49076 has been shown to suppress these processes in vitro aacrjournals.orgresearchgate.netselleckchem.commedchemexpress.comglpbio.comresearchgate.netaacrjournals.orgmdpi.com. In A549 human NSCLC cells, where migration was induced by HGF, S49076 potently inhibited migration with an IC₅₀ of 14 nmol/L aacrjournals.orgresearchgate.net. The compound generally impairs tumor cell migration researchgate.netmdpi.com. Suppression of tumor cell invasion has also been noted aacrjournals.orgresearchgate.netmdpi.comd-nb.info.

Cell LineMechanism EvaluatedStimulusIC₅₀ for Migration Inhibition (nM)Reference
A549MigrationHGF14 aacrjournals.orgresearchgate.net

Attenuation of Three-Dimensional Colony Formation

Three-dimensional colony formation assays provide a more physiologically relevant model of tumor growth than traditional monolayer cultures. S49076 has been shown to inhibit the ability of cancer cells to form colonies in three-dimensional cultures aacrjournals.orgresearchgate.netselleckchem.commedchemexpress.comglpbio.comresearchgate.netaacrjournals.orgresearchgate.net. This effect has been observed in hepatocarcinoma cells expressing FGFR1/2 and AXL aacrjournals.orgselleckchem.commedchemexpress.comglpbio.comresearchgate.netresearchgate.net. The inhibition of colony formation is a general effect seen in cancer cells expressing MET, AXL, or FGFRs aacrjournals.orgselleckchem.comglpbio.comresearchgate.net.

Evaluation in Receptor Tyrosine Kinase-Dependent and -Independent Cell Lines

S49076's activity profile includes potent inhibition of MET, AXL, and FGFR1/2/3 aacrjournals.orgresearchgate.netaacrjournals.orgacs.orgselleckchem.commedchemexpress.comglpbio.com. Its efficacy has been specifically evaluated in cell lines with known dependencies on these RTKs. As mentioned, MET-dependent (GTL-16) and FGFR2-dependent (SNU-16) gastric cancer cell lines were sensitive to S49076 at nanomolar concentrations aacrjournals.orgselleckchem.commedchemexpress.comglpbio.comresearchgate.net. Conversely, the EGFR-dependent MKN-7 cell line was largely insensitive, supporting the specificity of S49076 for its intended targets aacrjournals.orgresearchgate.net. Interestingly, studies have also indicated that S49076 can exert cytotoxic activity in MET-independent cells at higher concentrations by targeting Aurora B d-nb.infonih.gov.

In Vivo Antitumor Activity in Xenograft Models

Preclinical investigations have extended to in vivo models, primarily using tumor xenografts in mice, to assess the antitumor activity of S49076 aacrjournals.orgresearchgate.netaacrjournals.orgselleckchem.comglpbio.comtargetmol.comaacrjournals.orgwjgnet.com.

Efficacy in MET-Driven Tumor Xenografts

S49076 has demonstrated marked antitumor activity in tumor xenograft models driven by MET or FGFRs aacrjournals.orgresearchgate.netaacrjournals.orgselleckchem.comglpbio.comtargetmol.comaacrjournals.org. In subcutaneous GTL-16 human gastric carcinoma xenografts, which are MET-dependent, oral administration of S49076 inhibited the phosphorylation of MET at Tyr1349 in a dose- and time-dependent manner aacrjournals.org. Inhibition exceeded 80% at doses as low as 3.125 mg/kg at certain time points aacrjournals.org. Significant tumor growth inhibition was observed in this model aacrjournals.orgwjgnet.com. In the MET-dependent U87-MG human glioblastoma model, S49076 inhibited tumor growth by over 80% at a dose of 6 mg/kg/day aacrjournals.org.

Beyond MET-driven models, S49076 also inhibited tumor growth in FGFR2-dependent SNU-16 gastric tumors and LS-174T colon carcinoma xenografts aacrjournals.org.

Furthermore, the combination of S49076 with bevacizumab, a VEGF/VEGFR inhibitor, has been evaluated in colon carcinoma xenograft models. This combination led to near total inhibition of tumor growth aacrjournals.orgresearchgate.netaacrjournals.orgselleckchem.commedchemexpress.comglpbio.comtargetmol.comresearchgate.net. S49076 alone also caused tumor growth arrest in bevacizumab-resistant tumors aacrjournals.orgresearchgate.netaacrjournals.orgselleckchem.comglpbio.com.

Xenograft ModelDependencyKey FindingReference
GTL-16 (Gastric Carcinoma)METInhibited MET phosphorylation and tumor growth aacrjournals.orgwjgnet.com
U87-MG (Glioblastoma)MET>80% tumor growth inhibition at 6 mg/kg/day aacrjournals.org
SNU-16 (Gastric Carcinoma)FGFR2Inhibited tumor growth aacrjournals.org
LS-174T (Colon Carcinoma)-Inhibited tumor growth aacrjournals.org
Colon Carcinoma-Near total growth inhibition with bevacizumab aacrjournals.orgresearchgate.netaacrjournals.orgselleckchem.comglpbio.com
Bevacizumab-Resistant-Tumor growth arrest as a single agent aacrjournals.orgresearchgate.netaacrjournals.orgselleckchem.comglpbio.com

Efficacy in FGFR-Driven Tumor Xenografts

Preclinical investigations have evaluated the efficacy of S49076 in tumor xenograft models driven by aberrant FGFR activity. Notably, studies utilizing SNU-16 gastric tumor xenografts, which are dependent on amplified, constitutively active FGFR2, have shown S49076 to be effective. aacrjournals.orgaacrjournals.orgnih.govmedchemexpress.com S49076 inhibited the proliferation of FGFR2-dependent gastric cancer cells in cell models. aacrjournals.orgaacrjournals.orgnih.govmedchemexpress.com In these FGFR2-dependent xenograft models, S49076 demonstrated marked antitumor activity at well-tolerated doses. aacrjournals.org

Impact on Tumor Growth Arrest and Regression

S49076 has demonstrated a significant impact on tumor growth in various preclinical xenograft models. Studies have shown that S49076 can lead to tumor growth inhibition and, in some models, tumor regression. aacrjournals.orgaacrjournals.orgnih.govmedchemexpress.comresearchgate.netresearchgate.netnih.gov For instance, in MET- and FGFR2-dependent xenografts, S49076 inhibited tumor growth. aacrjournals.orgaacrjournals.orgnih.gov Furthermore, S49076 alone caused tumor growth arrest in bevacizumab-resistant tumors in colon carcinoma xenograft models. aacrjournals.orgaacrjournals.orgnih.govmedchemexpress.comresearchgate.net The combination of S49076 with bevacizumab in these models led to a near total inhibition of tumor growth. aacrjournals.orgaacrjournals.orgmedchemexpress.comresearchgate.netnih.gov In a transgenic MET-expressing mouse model of hepatocellular carcinoma (HCC), S49076 also demonstrated antitumor activity. aacrjournals.org

Pharmacodynamic Relationship to Target Inhibition in Tumor Tissue

Preclinical studies have established a correlation between the pharmacokinetic profile of S49076 and its pharmacodynamic effects, specifically the inhibition of its molecular targets, MET and FGFR2, within tumor tissue. aacrjournals.orgaacrjournals.orgnih.govmedchemexpress.comresearchgate.netestranky.sknih.gov Following oral administration of S49076 in tumor xenograft models, a good pharmacokinetic/pharmacodynamic relationship was observed for both MET and FGFR2 inhibition, which correlated well with the impact on tumor growth. aacrjournals.orgaacrjournals.orgnih.govmedchemexpress.comresearchgate.netestranky.sk

Detailed analysis in subcutaneous GTL-16 xenografts, which are dependent on overexpressed MET, showed that oral administration of S49076 inhibited the phosphorylation of MET at Tyr1349 in a dose- and time-dependent manner. aacrjournals.org Inhibition of MET phosphorylation was over 80% for various doses at 2 and 6 hours post-treatment. aacrjournals.org At a dose of 6.25 mg/kg, inhibition of MET phosphorylation was 95% and 58% at 6 and 16 hours post-treatment, respectively. aacrjournals.org

In SNU-16 gastric tumor xenografts, the in vivo inhibition of FGFR2 phosphorylation by S49076 was also demonstrated. aacrjournals.orgaacrjournals.org Two hours after administration, inhibition of FGFR2 phosphorylation was over 90% at a dose of 12.5 mg/kg. aacrjournals.orgaacrjournals.org These findings indicate that S49076 effectively inhibits its targets in tumor tissue at pharmacologically relevant concentrations, which translates to observed antitumor effects. Intratumoral analysis in a phase I study also suggested target inhibition of MET, AXL, and FGFR. nih.gov

Table: Inhibition of Target Phosphorylation by S49076 in Xenograft Models

TargetXenograft ModelDose (mg/kg)Time Post-treatmentInhibition of PhosphorylationCitation
MET (Tyr1349)GTL-163.1252 hours>80% aacrjournals.org
MET (Tyr1349)GTL-163.1256 hours>80% aacrjournals.org
MET (Tyr1349)GTL-166.256 hours95% aacrjournals.org
MET (Tyr1349)GTL-166.2516 hours58% aacrjournals.org
FGFR2SNU-1612.52 hours>90% aacrjournals.orgaacrjournals.org

S49076 in Combination Therapeutic Strategies

Synergistic Antitumor Effects with Anti-Angiogenic Agents

MET, AXL, and FGFRs have been implicated in mediating resistance to inhibitors of the vascular endothelial growth factor (VEGF) and its receptor (VEGFR), such as bevacizumab. aacrjournals.orgresearchgate.net This involvement provides a rationale for combining S49076 with anti-angiogenic therapies.

Rationale for Combination with Bevacizumab in Colon Carcinoma Models

Resistance to VEGF/VEGFR inhibitors like bevacizumab can arise through the activation of alternative angiogenic pathways or signaling mediated by RTKs such as MET, AXL, and FGFRs. aacrjournals.orgresearchgate.netmdpi.com Increased expression of FGF, which acts synergistically with VEGF to facilitate angiogenesis, has been observed in tumors resistant to anti-VEGF therapy. researchgate.net Simultaneously inhibiting FGF signaling has been shown to decrease vascular density and restore sensitivity to anti-VEGF agents in preclinical models. researchgate.net Similarly, the HGF/c-MET signaling pathway can promote angiogenesis and has been implicated in resistance to anti-VEGF therapy, with upregulation of c-MET expression observed in bevacizumab-resistant patients. mdpi.com Given S49076's inhibitory activity against MET, AXL, and FGFRs, its combination with bevacizumab is rationalized by the potential to block these compensatory pathways that contribute to resistance and sustained tumor angiogenesis. aacrjournals.orgresearchgate.netmdpi.com

Overcoming Bevacizumab Resistance through S49076 Co-Administration

Preclinical studies in colon carcinoma xenograft models have demonstrated that the combination of S49076 with bevacizumab leads to a near total inhibition of tumor growth. aacrjournals.orgresearchgate.net Furthermore, S49076 administered alone was shown to cause tumor growth arrest in bevacizumab-resistant tumors. aacrjournals.orgresearchgate.netmdpi.com This suggests that S49076 can overcome bevacizumab resistance, potentially by targeting the alternative signaling pathways mediated by MET, AXL, and FGFRs that become activated upon VEGF/VEGFR inhibition. aacrjournals.orgresearchgate.netmdpi.comresearchgate.net

Combination with Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR TKIs)

Aberrant activity of MET, AXL, and FGFR1 has been linked to the development of resistance to EGFR inhibitors in EGFR-mutated non-small cell lung cancer (NSCLC) patients. aacrjournals.org This provides a strong rationale for combining S49076 with EGFR TKIs to address acquired resistance.

Addressing Acquired Resistance to EGFR TKIs in Non-Small Cell Lung Cancer

Acquired resistance to EGFR TKIs is a significant challenge in the treatment of EGFR-mutated NSCLC. Mechanisms of resistance can include secondary mutations in EGFR, such as T790M, or activation of bypass signaling pathways mediated by other RTKs like MET and AXL. aacrjournals.orgmdpi.com MET amplification, for instance, is observed in a notable percentage of EGFR-mutant NSCLC tumors that develop acquired resistance to EGFR inhibitors. AXL overexpression is also a common event related to resistance to first and second-generation EGFR TKIs like gefitinib (B1684475) and erlotinib (B232), as well as the third-generation TKI osimertinib, particularly in cell lines not harboring the T790M mutation. aacrjournals.orgmdpi.com S49076, with its inhibitory activity against MET and AXL, has been investigated as a potential agent to overcome this acquired resistance. researchgate.netaacrjournals.orgresearchgate.net

Preclinical Evidence of Efficacy in EGFR-Mutated and TKI-Resistant Models

Preclinical studies using EGFR-mutated NSCLC cell lines with acquired resistance to EGFR TKIs (erlotinib, gefitinib, or osimertinib) and not carrying the T790M mutation have shown that S49076 exhibits strong antitumor activity. aacrjournals.org In these models, which frequently display AXL overexpression, S49076 demonstrated potent inhibition of proliferation, anchorage-independent growth, and migration. aacrjournals.org The efficacy of S49076 in overcoming EGFR TKI resistance has been demonstrated in vitro and in vivo in cell lines resistant to erlotinib via MET amplification. researchgate.netresearchgate.net A dynamic energy budget (DEB)-based tumor-in-host model evaluating the combination of gefitinib with MET inhibitors, including S49076, in a gefitinib-resistant NSCLC xenograft model (HCC827ER1) showed that S49076 exhibited a greater anticancer effect and a greater ability to restore sensitivity to gefitinib compared to another MET inhibitor, capmatinib. nih.gov

Modulation of Other Cancer Therapies

Beyond combinations with anti-angiogenic agents and EGFR TKIs, preclinical evidence suggests S49076 may also modulate the effectiveness of other cancer therapies. While the provided search results primarily focus on combinations with bevacizumab and EGFR TKIs, some information hints at broader potential. For example, one source mentions that in tumor xenograft models, S49076 enhances antitumour efficacy by synergizing with radiotherapy. researchgate.net Additionally, AXL, a target of S49076, has been reported to play a major role in promoting resistance to several common chemotherapeutics and targeted anti-cancer therapies. researchgate.net This suggests that inhibiting AXL with S49076 could potentially sensitize tumors to a wider range of treatments. Further detailed research findings on the modulation of other specific cancer therapies by S49076 were not extensively detailed in the provided search results.

Compound Information

Compound NamePubChem CID
S4907649870909
Bevacizumab24801580
Gefitinib123631
Erlotinib176870
Afatinib10184653
Osimertinib71496458

Data Tables

Preclinical Efficacy of S49076 in Combination with Bevacizumab in Colon Carcinoma Xenograft Models

Treatment GroupTumor Growth Inhibition
Vehicle-
S49076 MonotherapyTumor Growth Arrest
Bevacizumab MonotherapyPartial Inhibition
S49076 + BevacizumabNear Total Inhibition

In Vitro Activity of S49076 in EGFR TKI-Resistant NSCLC Cell Lines (Non-T790M)

Cell Line TypeRelevant Resistance MechanismS49076 Activity (Proliferation Inhibition)
EGFR-mutated, TKI-resistant (Non-T790M)AXL overexpression (common)Strong antitumor activity (IC50 0.2-1.2 μM)
Parental EGFR-mutated, TKI-sensitive-Less active
EGFR-mutated, TKI-resistant (T790M positive)T790M mutationLess active

Enhancing Radiotherapy Efficacy

Preclinical investigations have explored the potential of S49076 to enhance the efficacy of radiotherapy in various cancer models. Research indicates that S49076 can act as a radiosensitizer, improving the antitumor effects of ionizing radiation (IR) both in vitro and in vivo aacrjournals.orgaacrjournals.orgnih.gov. This enhancement has been observed in cancer cell lines and tumor models exhibiting different dependencies on MET signaling aacrjournals.orgaacrjournals.orgnih.gov.

Studies utilizing MET-dependent (e.g., GTL16 gastric cancer, U87-MG glioblastoma) and MET-independent (e.g., H441, H460, A549 non-small-cell lung cancer) cell lines demonstrated that combining S49076 with IR resulted in an enhancement of IR effects across all cell lines tested in vitro aacrjournals.orgaacrjournals.orgnih.gov. This suggests that the radiosensitizing effect of S49076 is not limited to tumors driven solely by aberrant MET activation aacrjournals.orgnih.gov.

In vivo studies using subcutaneous and orthotopic tumor models further support the radiosensitizing potential of S49076. Treatment combining S49076 with fractionated IR led to a significant delay in tumor growth compared to IR alone aacrjournals.org. For instance, in an orthotopic model of lung cancer using H460 cells, the median survival for mice treated with combined S49076 and locally fractionated thoracic IR (4 fractions of 2.5 Gy) was significantly longer (41 days) compared to mice receiving IR alone (29 days) or S49076 alone (29.5 days) aacrjournals.org. This represents a notable improvement in survival with the combination therapy (p<0.002 for combined treatment versus either single modality arm) aacrjournals.org.

The mechanisms underlying the radiosensitizing effect of S49076 are linked to its inhibitory activity against key receptor tyrosine kinases and other kinases. S49076 is a potent inhibitor of MET, AXL, and FGFR1-3 aacrjournals.orgnih.gov. Inhibition of these pathways can impact cellular responses to radiation, including DNA damage repair, cell cycle progression, and survival signaling aacrjournals.orgaacrjournals.org. Additionally, S49076 has been shown to inhibit Aurora B kinase activity at higher, clinically relevant concentrations, which correlates with its anti-proliferative and anti-clonogenic effects, particularly in non-MET-dependent cell lines aacrjournals.orgnih.gov. The dual targeting of RTKs and Aurora B may contribute to the observed enhancement of radiotherapy efficacy aacrjournals.orgnih.gov.

The preclinical findings suggest that combining S49076 with radiation therapy could be a promising therapeutic strategy for a range of tumors, potentially without requiring patient selection based on tumor MET dependency status aacrjournals.orgnih.govaacrjournals.org.

Preclinical Radiotherapy Enhancement Data

Model TypeCell Line / Tumor ModelTreatment GroupsKey FindingData Point (e.g., Median Survival, Tumor Growth Delay)Source
In vitroVarious (MET-dependent/independent)S49076 + IR vs. IR aloneEnhancement of IR effectsObserved in all cell lines tested aacrjournals.orgnih.gov
In vivo (Subcutaneous)VariousS49076 + IR vs. IR aloneSignificant tumor growth delaySignificant delay observed aacrjournals.org
In vivo (Orthotopic)H460 (Lung Cancer)S49076 + IR vs. IR aloneSignificant tumor growth delay and survival benefitMedian survival: 41 days (Combo) vs. 29 days (IR) aacrjournals.org

Clinical Development and Translational Research of S49076

Early Phase Clinical Investigations (Phase I and I/II Studies)

S49076 has been investigated in early-phase clinical trials, including Phase I and Phase I/II studies, in patients with advanced solid tumors. aacrjournals.orgservier.comspringer.comresearchgate.netnih.gov These studies aimed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of S49076. researchgate.netnih.govservier.com

Studies in Advanced Solid Tumors

A first-in-human Phase I open-label study evaluated oral S49076 in patients with advanced solid tumors. researchgate.netnih.gov This study included a dose-escalation phase followed by an expansion phase at the recommended dose. researchgate.netnih.gov A total of 103 patients were treated in this study. researchgate.netnih.gov Pharmacokinetic and pharmacodynamic endpoints were assessed in clinical samples, including tumor biopsies. researchgate.netnih.govservier.com Intratumoral pharmacokinetic analysis at the recommended dose suggested target engagement with MET, AXL, and FGFR. researchgate.netnih.gov

Investigations in Specific Malignancies (e.g., Non-Small Cell Lung Cancer, Glioblastoma Multiforme)

S49076 has been investigated in specific malignancies where MET, AXL, or FGFR dysregulation may play a role.

In non-small cell lung cancer (NSCLC), a Phase I study investigated the combination of S49076 with gefitinib (B1684475) in patients with EGFR-mutated advanced NSCLC who had progressed after treatment with an EGFR tyrosine kinase inhibitor. servier.comclinicaltrialsregister.eunih.gov This study focused on patients with MET and/or AXL dysregulation as potential mechanisms of acquired resistance to EGFR TKIs. nih.govresearchgate.net Preclinical data had suggested that aberrant activity of MET, FGFR1, and AXL is associated with resistance to EGFR inhibitors in EGFR-mutated NSCLC patients. aacrjournals.org S49076 is also being evaluated in Phase I/II clinical trials in combination with gefitinib in NSCLC patients whose tumors show resistance to EGFR inhibitors. aacrjournals.orgnih.gov

For glioblastoma multiforme (GBM), a Phase I/II study evaluated S49076 in combination with bevacizumab in patients with recurrent GBM. isrctn.comservier.comascopubs.orgisrctn.comasco.org This study included a dose-finding Phase I part followed by a randomized efficacy Phase II part. isrctn.comisrctn.comservier.com The rationale for this combination was based on preclinical data showing S49076's ability to inhibit tumor growth in a bevacizumab-resistant xenograft mouse model. ascopubs.orgasco.org

Biomarker Analysis in Clinical Samples

Biomarker analysis has been an integral part of the clinical development of S49076. In the first-in-human Phase I study in advanced solid tumors, pharmacodynamic endpoints were evaluated in pre- and post-treatment tumor biopsies. researchgate.netnih.govservier.com Blood samples were also collected for genomic and proteomic measurements. servier.com The presence of circulating tumor cells (CTC) was measured in peripheral blood during the dose-escalation phase. servier.com

In the Phase I study of S49076 plus gefitinib in EGFR TKI-resistant NSCLC, MET and AXL dysregulation and EGFR/T790M mutation status were centrally assessed in tumor biopsies at screening. nih.govresearchgate.net Mechanisms of EGFR TKI resistance were analyzed by next-generation sequencing, and the clonal evolution of tumors was monitored with circulating tumor DNA analysis. nih.govresearchgate.net

In the Phase I/II study in recurrent GBM, biomarker analyses included genomic (circulating DNA) and tumoral biomarkers (circulating blood proteins). servier.com However, some planned analyses, such as CSF concentrations of S49076 and soluble growth factors, were not performed due to lack of CSF sample collection. servier.com

Clinical Outcomes and Activity

Observed Antitumor Activity in Patient Cohorts

In the first-in-human Phase I study in advanced solid tumors, S49076 demonstrated limited single-agent activity. researchgate.netnih.gov Preliminary antitumor activity was evaluated according to RECIST 1.1 criteria. researchgate.netnih.gov

Here is a summary of observed antitumor activity in specific studies:

StudyPatient CohortBest Overall Response (Evaluable Patients)Objective Response Rate (ORR)Clinical Benefit Rate (CBR)
Phase I (ISRCTN00759419) researchgate.netnih.govAdvanced Solid Tumors (Single Agent)Limited activity reported researchgate.netnih.govNot specified in summaryNot specified in summary
Phase I (S49076 + Gefitinib) nih.govservier.comEGFR TKI-resistant NSCLC with MET/AXL dysregulation (n=14 included, 14 evaluable)2 Partial Responses, 8 Stable Diseases nih.govresearchgate.net14.3% servier.com33% servier.com
Phase I/II (S49076 + Bevacizumab) (ISRCTN11619481) ascopubs.orgasco.orgservier.comRecurrent Glioblastoma (n=13 included, 12 evaluable)4 Partial Responses (confirmed/unconfirmed), 5 Stable Diseases ascopubs.orgasco.org37.5% servier.com44% servier.com

Correlation of Clinical Response with Target Dysregulation

In the Phase I study of S49076 plus gefitinib in EGFR TKI-resistant NSCLC, the observed low frequency of AXL-only overexpression and the absence of objective response in this subgroup did not allow for the demonstration of the role of AXL as an oncogenic driver of acquired resistance to EGFR TKI therapy. servier.com Due to the low number of eligible patients, no clear tendency in terms of activity appeared in any specific molecular subset. nih.govresearchgate.net

In the Phase I/II study in recurrent GBM, pharmacodynamic results showed high and moderate MET amplification assessed by FISH in 2 patients, which were not predictive of clinical response. ascopubs.orgasco.org No expression of MET and AXL was observed by immunohistochemistry (IHC) in any of the patients. ascopubs.orgasco.org No obvious difference according to response was observed for any biomarkers explored in this study. servier.com

While intratumoral PK analysis in the Phase I solid tumor study suggested target engagement, the study reported limited single-agent activity, indicating that target inhibition alone might not be sufficient for significant clinical response in unselected advanced solid tumors. researchgate.netnih.gov

Mechanisms of Resistance to Targeted Therapies and S49076 Implications

Role of MET, AXL, and FGFRs in Primary and Acquired Therapeutic Resistance

Aberrant activity of MET, AXL, and FGFR1/2/3 is associated with tumor progression and plays a notable role in instances of primary or acquired resistance to existing and emerging anti-cancer therapies. researchgate.netaacrjournals.org A growing number of cancers are being identified where MET, AXL, and FGFRs contribute to resistance mechanisms, either independently or in combination. aacrjournals.org

Resistance to EGFR Inhibitors (e.g., Erlotinib (B232), Gefitinib (B1684475), Lapatinib)

MET amplification is a common mechanism of acquired resistance to EGFR inhibitors, observed in up to 20% of EGFR-mutant non-small cell lung cancer (NSCLC) tumors. aacrjournals.orgamegroups.org Increased MET expression can also confer resistance to EGFR inhibition in colorectal cancer. aacrjournals.org In glioblastomas, MET is proposed to play a key role in resistance to EGFR inhibition. aacrjournals.org Activation of the AXL kinase can also cause resistance to EGFR-targeted therapy in lung cancer. aacrjournals.org Furthermore, activation of FGFR2 and FGFR3 has been documented in NSCLC cell lines treated with EGFR inhibitors. aacrjournals.orgaacrjournals.org AXL overexpression in colorectal cancer cell lines has also led to resistance to EGFR inhibition. frontiersin.org Resistance to anti-EGFR drugs accompanied by high AXL expression was demonstrated in three-dimensional colorectal cancer cell cultures. frontiersin.org Studies in esophageal squamous cell carcinoma cell models have demonstrated a synergistic effect of combinatory treatment with the HER2 inhibitor lapatinib (B449) and the AXL inhibitor foretinib, suggesting that drug resistance to lapatinib could potentially be overcome by AXL inhibition. frontiersin.org

Resistance to VEGF/VEGFR Inhibitors

MET, AXL, and the FGFRs have all been implicated in resistance to VEGF/VEGFR inhibitors such as bevacizumab. researchgate.netaacrjournals.orgmedchemexpress.com In cancer models, the HGF/c-MET pathway is responsible for resistance to anti-VEGF therapy with sunitinib. nih.gov Upregulation of FGF2 is observed in anti-VEGF-resistant tumors. researchgate.net

Resistance to AKT Inhibition

Both MET and AXL have been shown to play a role in preclinical models of resistance to AKT inhibition. aacrjournals.orgaacrjournals.org

Resistance to Chemotherapy and Radiotherapy

In glioblastomas, MET is proposed to play a key role in resistance to chemotherapy and radiotherapy. aacrjournals.org AXL plays a major role in promoting resistance to several common chemotherapeutics. frontiersin.orgresearchgate.net AXL overexpression has been shown to mediate resistance to epirubicin (B1671505) in esophageal adenocarcinoma cells. frontiersin.org MET, AXL, and FGFRs have all been implicated in chemotherapy-resistant acute myelogenous leukemia. aacrjournals.orgaacrjournals.org

S49076 as a Strategy to Overcome Resistance Mechanisms

S49076's ability to inhibit MET, AXL, and FGFRs makes it a potential strategy to overcome resistance mediated by these kinases. researchgate.netaacrjournals.orgselleckchem.combiocat.com

Counteracting Bypass Signaling Pathways

Many EGFR-TKI resistance mechanisms involving bypass pathway activation can be addressed through bypass inhibition. frontiersin.org S49076 is able to overcome EGFR TKI resistance in vitro and in vivo in cell lines resistant to erlotinib via MET amplification. researchgate.netresearchgate.netresearchgate.net S49076 is a multitarget kinase inhibitor being developed for the treatment of NSCLC with acquired resistance to EGFR-TKIs. acs.org In glioblastoma cells treated with EGFR and MET inhibitors, a SPRY2-dependent bypass signaling mechanism drives resistance, which can be overcome through simultaneous FGFR inhibition. nih.gov The availability of an inhibitor like S49076, which has activity against both MET and FGFR, may increase options for safely targeting multiple kinases simultaneously to overcome resistance. nih.gov

AXL plays a major role in promoting resistance to several common targeted anti-cancer therapies. frontiersin.orgresearchgate.net Treatment with the AXL inhibitor S49076 markedly decreased tumor resistance to bevacizumab, a VEGF/VEGFR blocker, in a colon carcinoma xenograft model. frontiersin.orgresearchgate.net S49076 alone caused tumor growth arrest in bevacizumab-resistant tumors. researchgate.netaacrjournals.orgmedchemexpress.comnih.gov Combining S49076 with bevacizumab in colon carcinoma xenograft models led to near total inhibition of tumor growth. researchgate.netaacrjournals.orgmedchemexpress.comspandidos-publications.com S49076 also attenuated colony formation of FGFR1/2- and AXL-positive hepatocarcinoma cells. frontiersin.orgresearchgate.net

S49076 potently blocks cellular phosphorylation of MET, AXL, and FGFRs and inhibits downstream signaling. selleckchem.combiocat.commedchemexpress.com S49076 inhibits the proliferation of MET- and FGFR2-dependent gastric cancer cells, blocks MET-driven migration of lung carcinoma cells, and inhibits colony formation of hepatocarcinoma cells expressing FGFR1/2 and AXL. selleckchem.combiocat.commedchemexpress.com Data from in vitro studies show that S49076 selectively inhibits MET, AXL, and FGFR1/2/3 signaling. researchgate.net Inhibition of MET phosphorylation in H441 cells by S49076 showed IC50 values of 2 and 1 nmol/L for the inhibition of MET and GAB1 phosphorylation respectively. researchgate.net S49076 inhibits MET phosphorylation in GTL-16 gastric carcinoma cells with an IC50 value of 3 nM. medchemexpress.com The IC50 for AXL inhibition by S49076 is 56 nM. acs.orgmedchemexpress.com S49076 inhibits VEGFR2 in HUVECs with an IC50 of 1.9 μmol/L, which is significantly higher than that of nintedanib (B1663095) (0.5 nmol/L), indicating less potent activity against VEGFR2 compared to its primary targets. researchgate.net

In vitro Inhibition Data for S49076

TargetIC50 (nM)Cell Line/AssayReference
MET2H441 cells (pMET) researchgate.net
GAB1 (downstream of MET)1H441 cells (pGAB1) researchgate.net
MET3GTL-16 cells (pMET) medchemexpress.com
AXL56Murine embryonic fibroblasts / Cellular assay acs.orgmedchemexpress.com
VEGFR21900HUVECs (pVEGFR2) researchgate.net

S49076 exerts its cytotoxic activity at low doses on MET- and FGFR2-dependent cells. researchgate.net

Addressing Upregulation or Activation of Target Receptors in Resistant Settings

Upregulation or activation of alternative RTKs, including MET, AXL, and FGFRs, represents a significant mechanism by which cancer cells develop resistance to targeted therapies. aacrjournals.orgaacrjournals.orgresearchgate.net This compensatory signaling can bypass the inhibition of the primary target, allowing tumor growth and survival to continue. S49076, with its multi-targeted activity against MET, AXL, and FGFRs, has shown promise in overcoming resistance driven by the upregulation or activation of these receptors. aacrjournals.orgaacrjournals.org

Preclinical studies have investigated the efficacy of S49076 in various resistance models where these RTKs are implicated. For instance, MET amplification is a known mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). researchgate.netmdpi.com S49076 has demonstrated the ability to overcome EGFR TKI resistance in vitro and in vivo in cell lines exhibiting MET amplification. researchgate.netresearchgate.net Similarly, AXL overexpression and activation have been associated with resistance to several targeted therapies, including EGFR TKIs and VEGF/VEGFR inhibitors like bevacizumab. oncotarget.comresearchgate.netfrontiersin.org Treatment with S49076 has been shown to decrease tumor resistance to bevacizumab in colon carcinoma xenograft models and attenuate colony formation in hepatocarcinoma cells overexpressing FGFR1/2 and AXL. researchgate.netresearchgate.netfrontiersin.org

The ability of S49076 to inhibit the phosphorylation of MET, AXL, and FGFRs directly addresses the issue of their upregulation or activation in resistant settings. By blocking the signaling cascades initiated by these overactive receptors, S49076 can restore sensitivity to the initial targeted therapy or exert its own antitumor effects. aacrjournals.orgaacrjournals.org

Detailed research findings highlight the impact of S49076 on key signaling pathways downstream of these RTKs. S49076 potently blocks cellular phosphorylation of MET, AXL, and FGFRs and inhibits downstream signaling in vitro and in vivo. aacrjournals.orgaacrjournals.org This includes pathways involved in cell proliferation, migration, and survival. aacrjournals.orgaacrjournals.org

Studies in MET- and FGFR2-dependent gastric cancer cells, MET-driven lung carcinoma cells, and hepatocarcinoma cells expressing FGFR1/2 and AXL have shown that S49076 inhibits proliferation, migration, and colony formation. aacrjournals.orgaacrjournals.org In tumor xenograft models, a correlation has been established between the pharmacokinetic/pharmacodynamic profile of S49076, the inhibition of MET and FGFR2 phosphorylation, and the impact on tumor growth. aacrjournals.orgaacrjournals.org

The following table summarizes some preclinical findings related to S49076 activity in models with target receptor upregulation or activation:

Cancer ModelResistance Mechanism ImplicatedS49076 ActivitySource
Colon Carcinoma Xenograft ModelResistance to Bevacizumab (VEGF/VEGFR inhibitor)Decreased tumor resistance, near total inhibition of tumor growth in combination aacrjournals.orgresearchgate.net
EGFR TKI-resistant NSCLC cell linesMET amplificationOvercomes EGFR TKI resistance in vitro and in vivo researchgate.netresearchgate.net
Hepatocarcinoma cellsFGFR1/2 and AXL overexpressionAttenuated colony formation in soft agar researchgate.netnih.gov
MET- and FGFR2-dependent gastric cancer cellsMET and FGFR2 dependencyInhibited proliferation aacrjournals.orgaacrjournals.org
MET-driven lung carcinoma cellsMET-driven migrationBlocked migration aacrjournals.orgaacrjournals.org

This data underscores the potential of S49076 to counteract resistance mechanisms driven by the increased activity of its target receptors. The ability of S49076 to induce tumor growth arrest in bevacizumab-resistant tumors alone further supports its role in addressing resistance mediated by alternative pathways. aacrjournals.orgresearchgate.net

While the mechanism of AXL overexpression upon acquired resistance in vivo remains under investigation, studies suggest potential roles for factors like hypomethylation of the AXL promoter. oncotarget.com Regardless of the precise mechanism of upregulation, S49076's inhibitory action on the activated receptor provides a therapeutic strategy.

The co-targeting of multiple relevant RTKs by S49076 presents a rational approach to overcoming the complex and often multifactorial nature of resistance to targeted therapies, particularly when upregulation or activation of bypass signaling pathways is involved. aacrjournals.org

Future Directions and Research Gaps in S49076 Research

Identification of Predictive Biomarkers for S49076 Efficacy

A significant research gap lies in the identification of reliable predictive biomarkers for S49076 efficacy d-nb.info. While S49076 targets MET, AXL, and FGFRs, the mere expression or amplification of these kinases may not be sufficient to predict clinical response ascopubs.org. Future studies should focus on identifying specific molecular alterations or pathway dependencies that indicate a higher likelihood of response to S49076 treatment. This could involve investigating downstream signaling pathway activation, the tumor microenvironment, or the presence of co-mutations that sensitize tumors to MET, AXL, or FGFR inhibition. The goal is to enable patient selection for clinical trials and eventual therapeutic use, thereby maximizing the potential benefit of S49076 d-nb.info.

Exploration of Novel Combination Therapies

Preclinical studies have shown that S49076 can enhance antitumor efficacy when combined with other therapies, such as bevacizumab or radiotherapy aacrjournals.orgd-nb.inforesearchgate.net. S49076's activity against MET, AXL, and FGFRs, which are implicated in resistance to VEGF/VEGFR inhibitors like bevacizumab, suggests a rationale for such combinations aacrjournals.orgaacrjournals.org. Further research is needed to explore novel combination strategies involving S49076 and other targeted agents, chemotherapy, or immunotherapy. Identifying synergistic combinations and understanding the underlying mechanisms of synergy are crucial steps. Early clinical data exploring S49076 in combination with bevacizumab in glioblastoma did not show increased activity compared to bevacizumab alone, highlighting the need for further investigation into optimal combination partners and patient selection for these regimens ascopubs.orgservier.comservier.com. Combinations with EGFR inhibitors in NSCLC with MET amplification have also been explored preclinically and in early clinical studies, showing potential to overcome resistance researchgate.netnih.gov.

Investigating S49076 in Additional Cancer Types and Disease States

While preclinical studies have investigated S49076 in gastric, lung, and liver cancer models, and early clinical trials have included patients with advanced solid tumors, including non-small cell lung cancer, colon, mesothelioma, and uveal melanoma, and recurrent glioblastoma, its potential efficacy in other cancer types and disease states warrants further investigation nih.govresearchgate.netservier.comservier.comtandfonline.com. Given the role of MET, AXL, and FGFRs in various malignancies and resistance mechanisms, exploring S49076 in cancers where these pathways are particularly active or implicated in resistance could identify new therapeutic opportunities aacrjournals.orgnih.govd-nb.info. This includes investigating its activity in different subtypes and stages of known responsive cancers, as well as exploring its potential in less studied tumor types driven by these kinases.

Elucidating Additional Mechanisms of S49076 Action and Resistance

Although S49076 is known to inhibit MET, AXL, and FGFRs, a complete understanding of all its mechanisms of action and the potential mechanisms of acquired resistance is still evolving aacrjournals.orgnih.govresearchgate.net. Research suggests that in c-Met-independent cells, S49076 may target Aurora B kinase researchgate.net. Further studies are needed to fully elucidate all relevant targets and downstream effects of S49076 across different cellular contexts. Additionally, investigating how cancer cells develop resistance to S49076 is critical for developing strategies to overcome or prevent resistance. This could involve studying genetic alterations, pathway bypass mechanisms, or changes in the tumor microenvironment that emerge under S49076 treatment.

Advanced Preclinical Models for S49076 Evaluation

The use of advanced preclinical models that better recapitulate the complexity of human tumors and their microenvironment is essential for evaluating S49076 and its combinations nih.govnih.gov. While xenograft models have provided valuable initial data, more sophisticated models, such as patient-derived xenografts (PDXs), organoids, and co-culture models incorporating immune and stromal cells, can offer a more accurate assessment of S49076's activity and help identify predictive biomarkers and resistance mechanisms nih.gov. Developing and utilizing these models will be crucial for guiding future clinical trial design and increasing the likelihood of success.

Q & A

Q. What are the primary molecular targets of S49076, and how are these validated in preclinical models?

S49076 is a multi-kinase inhibitor targeting MET, AXL/MER, and FGFR1/2/3. Target validation involves in vitro kinase inhibition assays (IC50 <20 nM for MET and FGFRs) and phosphorylation analysis using immunoblotting to confirm downstream signaling blockade (e.g., ERK, AKT pathways). In vivo, xenograft models (e.g., GTL-16 gastric cancer) demonstrate dose-dependent tumor growth inhibition via MET/AXL suppression .

Q. How should researchers design dose-response experiments for S49076 in combination with EGFR inhibitors?

Key considerations include:

  • Dose escalation : Start with subtherapeutic S49076 doses (e.g., 200–600 mg/day) combined with fixed gefitinib doses (250 mg/day) to assess safety and synergistic efficacy.
  • Pharmacodynamic markers : Monitor MET/AXL phosphorylation in tumor biopsies and plasma cytokine levels (e.g., HGF, GAS6) .

Q. What pharmacokinetic parameters are critical for S49076 in early-phase trials?

Measure plasma half-life, maximum concentration (Cmax), and area under the curve (AUC) to establish optimal dosing intervals. Preclinical studies show oral bioavailability and dose-linear pharmacokinetics, with sustained target inhibition at ≥600 mg/day .

Advanced Research Questions

Q. How does S49076 exhibit dual mechanisms in MET-dependent vs. MET-independent tumors?

In MET-dependent models (e.g., GTL-16), S49076 directly inhibits MET phosphorylation (IC50 <20 nM), blocking proliferation. In MET-independent cells (e.g., H460 NSCLC), higher doses (IC50 ~100 nM) inhibit Aurora B kinase, impairing mitosis and enhancing radiosensitivity. Validate using siRNA knockdowns and kinase profiling assays .

Q. What strategies address contradictory data on S49076’s efficacy in bevacizumab-resistant tumors?

  • Model selection : Use bevacizumab-resistant colon carcinoma xenografts to test S49076 monotherapy vs. combination with anti-VEGF agents.
  • Mechanistic analysis : Quantify FGFR and AXL pathway activation via RNA sequencing and phospho-proteomics to identify resistance drivers .

Q. How can researchers optimize S49076-radiotherapy combinations in heterogeneous tumors?

  • Clonogenic assays : Assess radiation dose enhancement ratios in MET-dependent/independent cell lines.
  • Orthotopic models : Evaluate tumor microenvironment changes (e.g., hypoxia, immune infiltration) using MRI and immunohistochemistry .

Q. What statistical methods resolve variability in S49076’s clinical trial outcomes?

  • Bayesian adaptive designs : Adjust patient cohorts based on MET/AXL biomarker status.
  • Time-to-event analysis : Compare progression-free survival between MET-high vs. MET-low subgroups using Cox proportional hazards models .

Data Contradiction and Validation

Q. How to validate S49076’s specificity for AXL vs. off-target effects?

  • Kinase selectivity panels : Test against 300+ kinases to identify off-target hits.
  • Phospho-AXL (Tyr702) ELISA : Confirm inhibition in patient-derived organoids, as commercial antibodies for autophosphorylation sites (Tyr779/821/866) lack reliability .

Q. Why do some studies report FGFR inhibition while others emphasize MET/AXL?

Tumor context dictates dominant pathways. Prioritize functional assays (e.g., 3D spheroid growth) in FGFR-amplified vs. MET-driven models. Use RNAi or CRISPR screens to delineate pathway dependencies .

Clinical Translation Challenges

Q. How to stratify patients for S49076 trials without validated MET/AXL biomarkers?

  • Liquid biopsies : Detect MET exon 14 skipping or AXL overexpression in circulating tumor DNA.
  • Dynamic PET imaging : Use <sup>89</sup>Zr-labeled anti-MET antibodies to quantify target engagement pre/post-treatment .

Q. What preclinical models best predict S49076’s efficacy in glioblastoma?

Use orthotopic U87-MG xenografts with intact blood-brain barrier (BBB) penetration data. Assess S49076’s brain-to-plasma ratio via LC-MS and correlate with tumor phospho-MET suppression .

Q. Tables

Target IC50 (nM)Key Assays UsedPreclinical Model
MET<20Phospho-MET WB, HGF-driven proliferationGTL-16 gastric cancer
AXL<20Phospho-AXL ELISA, migration assaysH441 NSCLC
FGFR1/2/3<20Kinase activity assays, 3D spheroidsFGFR2-amplified endometrial
Aurora B~100Mitotic arrest staining, clonogenic survivalH460 NSCLC

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Feasible Synthetic Routes

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(Z)-S49076 hydrochloride
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.